An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold in Drug Discovery
An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold in Drug Discovery
Disclaimer: This technical guide focuses on the pyrazolo[1,5-a]pyrimidine core, a significant heterocyclic scaffold in medicinal chemistry. While the initial request specified 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine (CAS number 1234616-50-2), a thorough search of scientific literature and patent databases has revealed a notable absence of detailed public information regarding its specific synthesis, biological activity, and mechanism of action. Therefore, this guide provides a comprehensive overview of the broader pyrazolo[1,5-a]pyrimidine class, for which substantial data exists, to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is representative of the potential of this scaffold and should not be directly attributed to the specific, aforementioned compound.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement that is conducive to interactions with a variety of biological targets. This scaffold is considered a "privileged" structure in drug discovery, as derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
Chemical Structure of the Core:
The core structure consists of a pyrazole ring fused to a pyrimidine ring. The specific compound of interest, 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine, possesses a chlorine atom at the 5-position and an amine group at the 3-position.
Physicochemical Properties of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine:
| Property | Value |
| CAS Number | 1234616-50-2 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol [4] |
| Appearance | Typically a solid[4] |
| Purity | Commonly available at ≥95%[4] |
| Storage | Recommended storage at 2-8°C under an inert atmosphere[5] |
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold can be achieved through several well-established synthetic routes. A common and versatile method involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[2]
General Experimental Protocol for the Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
The following protocol is a representative example for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, adapted from literature describing the synthesis of similar compounds.[6][7]
Step 1: Synthesis of the 5-Aminopyrazole Intermediate
A substituted 5-aminopyrazole is a key starting material. These can be synthesized through various methods, often involving the condensation of a hydrazine with a β-ketonitrile.
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Ring
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To a solution of the 5-aminopyrazole derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1-1.2 equivalents).[7]
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The reaction mixture can be heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
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The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to afford the pyrazolo[1,5-a]pyrimidine product.
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Further purification can be achieved by recrystallization or column chromatography.
Workflow for a Representative Synthesis:
Caption: General workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Biological Activity and Therapeutic Potential
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated for their therapeutic potential across various disease areas. A prominent area of research is their activity as protein kinase inhibitors.[2]
Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit several important kinases.
Table of Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors and their Biological Activity:
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Therapeutic Area |
| Pyrazolopyrimidines | PI3Kδ | 2.8 nM (for CPL302253)[8] | Asthma, COPD |
| Pyrazolopyrimidines | JAK2 | Potent inhibition (e.g., AZD1480)[9] | Myeloproliferative Neoplasms |
| Pyrazolopyrimidines | TRK | 1.7 nM (for a picolinamide-substituted derivative) | Cancer |
Note: The IC₅₀ values are for specific, highly optimized derivatives and not for the unsubstituted core or the title compound.
Signaling Pathways
The therapeutic effects of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors are mediated through their modulation of specific cellular signaling pathways. For example, inhibition of the PI3K/Akt/mTOR pathway is a key mechanism for their anticancer and anti-inflammatory effects.
Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold remains an area of active research in drug discovery. Future efforts will likely focus on:
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Synthesis of Novel Derivatives: The development of new synthetic methodologies to access a wider range of substituted pyrazolo[1,5-a]pyrimidines will enable the exploration of novel structure-activity relationships.
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Identification of New Biological Targets: Screening of pyrazolo[1,5-a]pyrimidine libraries against a broad panel of biological targets may uncover new therapeutic applications.
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Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to improve the drug-like properties of potent lead compounds, such as solubility, metabolic stability, and oral bioavailability.
Conclusion
The pyrazolo[1,5-a]pyrimidine core is a versatile and valuable scaffold in medicinal chemistry, with derivatives demonstrating significant potential in a range of therapeutic areas, particularly as kinase inhibitors. While specific data for 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine (CAS 1234616-50-2) is currently limited in the public domain, the extensive research on the broader class of pyrazolo[1,5-a]pyrimidines provides a strong foundation for its potential as a building block in the synthesis of novel bioactive molecules. This guide serves as a comprehensive resource for researchers interested in exploring the rich chemistry and biology of this important heterocyclic system.
References
- 1. China 5-Chloro-3-nitropyrazolo[1,5-a]pyriMidine CAS:1363380-51-1 Manufacturer, Supplier | Zhonghan [xsu.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allbiopharm.com [allbiopharm.com]
- 5. 1234616-50-2|5-Chloropyrazolo[1,5-a]pyrimidin-3-amine|BLD Pharm [bldpharm.com]
- 6. 5-Chloropyrazolo[1,5-a]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
